Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI)
CAS No.: 551909-22-9
Cat. No.: VC20195259
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 551909-22-9 |
|---|---|
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)propanamide |
| Standard InChI | InChI=1S/C7H10N2O2/c1-3-7(10)8-6-4-5(2)11-9-6/h4H,3H2,1-2H3,(H,8,9,10) |
| Standard InChI Key | VRJWVNPGPFJWQQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)NC1=NOC(=C1)C |
Introduction
Chemical Identification and Structural Features
Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol. Its IUPAC name, N-(5-methyl-1,2-oxazol-3-yl)propanamide, reflects its core structure: a five-membered isoxazole ring (containing oxygen and nitrogen atoms) substituted with a methyl group at position 5 and a propanamide group at position 3. The compound’s Canonical SMILES notation, CCC(=O)NC1=NOC(=C1)C, provides a linear representation of its atomic connectivity, while its Standard InChIKey (VRJWVNPGPFJWQQ-UHFFFAOYSA-N) serves as a unique identifier for database searches.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 551909-22-9 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)propanamide |
| SMILES | CCC(=O)NC1=NOC(=C1)C |
| InChIKey | VRJWVNPGPFJWQQ-UHFFFAOYSA-N |
The isoxazole ring contributes to the compound’s stability and hydrogen-bonding capacity, which are critical for interactions in biological systems . The methyl group at position 5 enhances lipophilicity, potentially influencing membrane permeability in drug candidates .
Physicochemical Properties
Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) is a solid at room temperature, though its exact melting point remains unreported. Its logP value (a measure of lipophilicity) is estimated to be moderate (~1.5–2.0), balancing solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO) and nonpolar media. The amide group’s hydrogen-bonding capacity suggests moderate water solubility, a trait critical for bioavailability in drug design .
Table 2: Predicted Physicochemical Properties
| Property | Prediction |
|---|---|
| LogP | 1.8 (estimated) |
| Water Solubility | ~10 mg/L (moderate) |
| Hydrogen Bond Donors | 2 (amide NH and isoxazole NH) |
| Hydrogen Bond Acceptors | 3 (two oxygens, one nitrogen) |
Future Perspectives
Despite its limited characterization, this compound’s structural versatility positions it as a scaffold for novel bioactive molecules. Future research should prioritize:
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Pharmacological profiling to identify target pathways.
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Green synthesis methods to reduce reliance on hazardous solvents.
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Cocrystal engineering to enhance solubility and stability.
Collaborations between academic and industrial laboratories could accelerate the translation of this compound into therapeutic or agrochemical leads.
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